

Application Notes and Protocols for ATTO 590 in STED Super-Resolution Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 590

Cat. No.: B1261490

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stimulated Emission Depletion (STED) microscopy is a powerful super-resolution technique that overcomes the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale resolution.^{[1][2]} The choice of fluorophore is critical for achieving high-quality STED imaging, requiring dyes with high brightness, photostability, and efficient depletion. **ATTO 590**, a rhodamine-based dye, has emerged as a versatile and reliable probe for STED microscopy due to its favorable photophysical properties.^[3] This document provides detailed application notes and protocols for the effective use of **ATTO 590** in STED super-resolution microscopy.

ATTO 590: Photophysical Properties and Suitability for STED

ATTO 590 exhibits strong absorption and high fluorescence quantum yield, making it a bright and easily detectable fluorophore.^[3] Its high thermal and photo-stability are crucial for enduring the high laser powers used in STED imaging.^[3] The dye is moderately hydrophilic and can be conjugated to a variety of biomolecules, including antibodies and lipids.^[4]

Key Photophysical Properties of **ATTO 590**:

Property	Value	Reference
Excitation Maximum (λ_{ex})	593 nm	[3]
Emission Maximum (λ_{em})	622 nm	[3]
Molar Extinction Coefficient	$120,000 \text{ M}^{-1}\text{cm}^{-1}$	[3]
Fluorescence Quantum Yield	0.80	[3]
Fluorescence Lifetime	3.7 ns	[3]
Recommended STED Laser Wavelength	750 - 780 nm	[5][6][7]

Experimental Protocols

A. Immunofluorescence Staining with ATTO 590 for STED Microscopy

This protocol provides a general guideline for immunolabeling of fixed cells using **ATTO 590**-conjugated secondary antibodies. Optimization may be required for specific cell types and targets.

Materials:

- Cells grown on #1.5 or #1.5H glass coverslips (170 μm thickness)[6]
- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., 2-4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
- Primary Antibody (specific to the target of interest)
- **ATTO 590**-conjugated Secondary Antibody

- Mounting Medium with a refractive index matching the objective immersion oil (e.g., Mowiol, ProLong Diamond)[6]

Procedure:

- Cell Culture and Fixation:
 - Culture cells to an appropriate confluence on high-quality glass coverslips.
 - Wash cells gently with PBS.
 - Fix the cells with the chosen fixation solution for 10-15 minutes at room temperature. The choice of fixative should be optimized for the target antigen.[8]
 - Rinse the samples three times with PBS.[6]
- Permeabilization (for intracellular targets):
 - If targeting intracellular proteins, permeabilize the cells with Permeabilization Buffer for 10 minutes.[6]
 - Wash the cells three times with PBS for 5 minutes each.[6]
- Blocking:
 - Incubate the samples in Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[8]
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal working concentration in Blocking Buffer.
 - Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
- Washing:

- Wash the samples three times with PBS for 5 minutes each to remove unbound primary antibodies.
- Secondary Antibody Incubation:
 - Dilute the **ATTO 590**-conjugated secondary antibody in Blocking Buffer. A higher concentration (2 to 5-fold higher than for conventional microscopy) is often advisable for optimal labeling density in STED.[5][6]
 - Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Final Washes:
 - Wash the samples three times with PBS for 5 minutes each, protected from light.
- Mounting:
 - Carefully mount the coverslips onto a microscope slide using a suitable mounting medium. Ensure the refractive index of the mounting medium is as close as possible to that of the immersion oil to minimize spherical aberrations.[9]
 - Allow hardening mounting media to cure for at least 24 hours before imaging.[9]

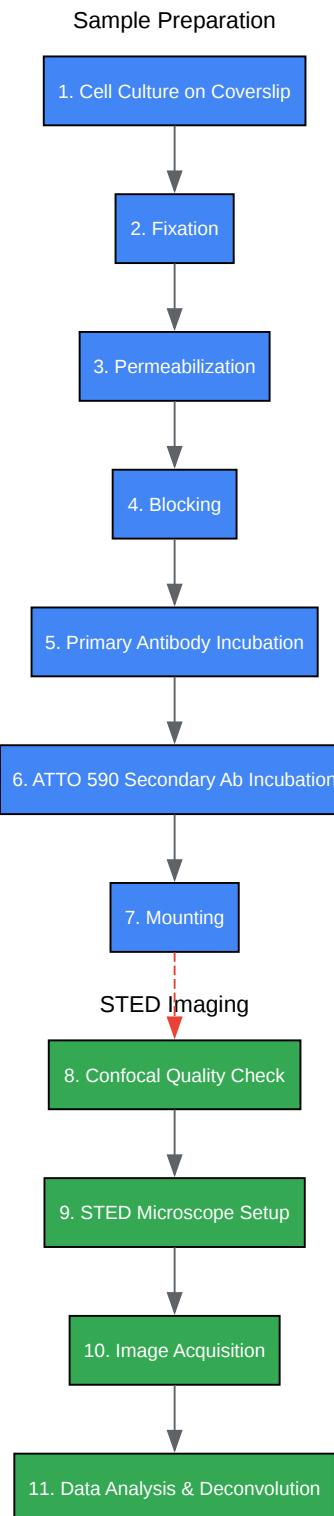
B. STED Microscope Setup and Imaging Parameters

The optimal imaging parameters will depend on the specific STED microscope system being used. The following provides a general starting point for imaging **ATTO 590**.

Typical STED Imaging Parameters for **ATTO 590**:

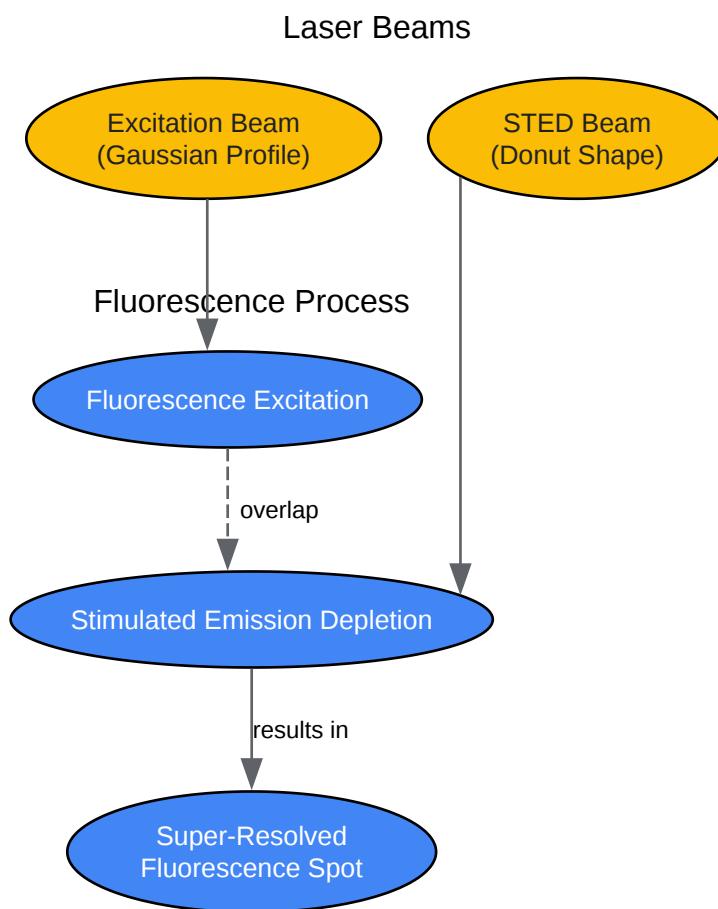
Parameter	Recommended Setting	Notes
Excitation Laser	594 nm or similar (e.g., 561 nm)[3]	Use a laser line that efficiently excites ATTO 590.
STED Depletion Laser	750 - 780 nm[5][6][7]	A wavelength around 775 nm is commonly used and effective for ATTO 590.
Detection Window	600 - 640 nm[10][11]	This spectral range captures the peak of ATTO 590 emission while minimizing crosstalk from other fluorophores in multi-color experiments.
Gated Detection	Recommended	Time-gated detection can significantly reduce background and crosstalk, especially in two-color STED imaging.[11]
Pixel Dwell Time	5 - 20 μ s	Shorter dwell times can reduce photobleaching but may decrease signal-to-noise.
STED Laser Power	Variable	Start with a low STED power and gradually increase to achieve the desired resolution while minimizing photobleaching.

Quantitative Data


Achievable Resolution with **ATTO 590** in STED Microscopy:

Imaging Mode	Full Width at Half Maximum (FWHM)	Reference
Confocal	218 ± 26 nm	[11]
STED	93 ± 14 nm	[11]
Calculated Instrument Point Spread Function (PSF)	81 ± 16 nm	[11]

Note: The achievable resolution is highly dependent on the specific microscope setup, sample preparation, and imaging conditions. Resolutions of 30-40 nm have been reported for STED microscopy in optimal conditions.[\[12\]](#)


Mandatory Visualizations

ATTO 590 STED Microscopy Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for STED super-resolution microscopy using **ATTO 590**.

Principle of Stimulated Emission Depletion (STED)

[Click to download full resolution via product page](#)

Caption: The fundamental principle of STED microscopy.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Signal-to-Noise Ratio	- Low labeling density- Photobleaching- Suboptimal imaging parameters	- Increase primary and/or secondary antibody concentration.[5][6]- Use fresh samples and an anti-fade mounting medium.- Optimize laser powers and pixel dwell time.
High Background	- Non-specific antibody binding- Autofluorescence of mounting medium	- Increase blocking time and/or add detergents to washing buffers.- Use a mounting medium specifically tested for low autofluorescence in the red spectral range.[5]
Poor Resolution	- Incorrect refractive index matching- Suboptimal STED laser alignment or power- Poor sample preservation	- Ensure the refractive index of the mounting medium matches the immersion oil.[6]- Align the STED laser according to the manufacturer's instructions and optimize the depletion power.- Use appropriate fixation methods to preserve the ultrastructure.[13]
Photobleaching	- High excitation or STED laser power- Long exposure times	- Reduce laser powers to the minimum required for good signal.- Decrease pixel dwell time or use a more sensitive detector.- Consider using an oxygen scavenger system in the mounting medium.

Conclusion

ATTO 590 is a robust and versatile fluorescent dye that is well-suited for STED super-resolution microscopy. Its bright fluorescence, high photostability, and efficient depletion with

commonly available STED lasers make it an excellent choice for a wide range of applications in cell biology and drug discovery. By following the detailed protocols and considering the troubleshooting guidelines provided in this document, researchers can effectively utilize **ATTO 590** to achieve high-quality, super-resolved images of their structures of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. STED microscopy - Wikipedia [en.wikipedia.org]
- 2. The Guide to STED Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. jenabioscience.com [jenabioscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 7. Photobleaching in STED nanoscopy and its dependence on the photon flux applied for reversible silencing of the fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunolabeling protocol for STED and confocal microscopy [abberior.rocks]
- 9. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Super-resolution imaging of ciliary microdomains in isolated olfactory sensory neurons using a custom two-color stimulated emission depletion microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 13. Immunofluorescence staining protocol for STED nanoscopy of Plasmodium-infected red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ATTO 590 in STED Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1261490#using-atto-590-for-sted-super-resolution-microscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com